N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-9-10-17(13-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFAGGDJKJKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borrowing Hydrogen Methodology
The tetrahydroquinoline scaffold is synthesized via a manganese-catalyzed borrowing hydrogen (BH) strategy, as demonstrated in recent advances for similar heterocycles. This method utilizes 2-aminobenzyl alcohol and secondary alcohols under catalytic dehydrogenation conditions. The manganese(I) PN₃ pincer complex (e.g., 1 in) enables a one-pot cascade reaction, forming the tetrahydroquinoline backbone with water as the sole byproduct.
Reaction Conditions :
-
Catalyst : Manganese PN₃ complex (5 mol%)
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Base : KH (1.2 equiv) and KOH (0.5 equiv)
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Temperature : 120°C
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Solvent : Toluene
This step selectively generates the tetrahydroquinoline structure over dehydrogenated quinolines due to the base combination and lower temperature.
Functionalization at Position 1: Ethanesulfonyl Group Installation
Sulfonylation of the Tetrahydroquinoline Amine
The primary amine at position 1 of the tetrahydroquinoline undergoes sulfonylation using ethanesulfonyl chloride. This reaction is adapted from analogous sulfonylation procedures in patent literature.
Procedure :
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Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous dichloromethane (0.2 M).
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Add triethylamine (2.5 equiv) as a base to scavenge HCl.
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Slowly introduce ethanesulfonyl chloride (1.2 equiv) at 0°C.
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Stir at room temperature for 12 hours.
Workup :
-
Quench with water, extract with DCM, and dry over Na₂SO₄.
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Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >95% |
Regioselectivity is ensured by the steric accessibility of the primary amine at position 1.
Functionalization at Position 7: 2-(3-Methylphenoxy)Acetamide Installation
Synthesis of 2-(3-Methylphenoxy)Acetyl Chloride
The acylating agent is prepared by reacting 3-methylphenol with chloroacetyl chloride under basic conditions, as outlined in acetamide syntheses.
Procedure :
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Stir 3-methylphenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry acetone (0.4 M).
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Add chloroacetyl chloride (1.5 equiv) dropwise at 0°C.
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Reflux for 4 hours.
Acylation of the Sulfonylated Tetrahydroquinoline
The 7-amino group of the sulfonylated intermediate is acylated using the preformed acid chloride.
Procedure :
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Dissolve 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in DCM (0.3 M).
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Add DMAP (0.1 equiv) and triethylamine (3.0 equiv).
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Introduce 2-(3-methylphenoxy)acetyl chloride (1.5 equiv) at 0°C.
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Stir at room temperature for 6 hours.
Workup :
-
Wash with 5% HCl, NaHCO₃, and brine.
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Purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 142–144°C |
Optimization Challenges and Solutions
Competing Dehydrogenation During Tetrahydroquinoline Synthesis
Early attempts using KOtBu at 140°C led to quinoline formation. The switch to KH/KOH at 120°C suppressed dehydrogenation, favoring tetrahydroquinoline (yield increase from 45% to 82%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline moiety, forming quinoline derivatives.
Reduction: : Reduction reactions could potentially modify the ethanesulfonyl group, altering the compound's properties.
Substitution: : The phenoxy acetamide component is prone to nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide in acidic media.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Amines or thiols in basic or neutral conditions.
Major Products Formed: : Oxidation leads to quinoline derivatives, reduction modifies the ethanesulfonyl group, and substitution reactions yield various acetamide derivatives.
Scientific Research Applications
Chemistry: : Used in synthetic chemistry for the creation of complex organic molecules and as a ligand in catalysis. Biology : Studies its role as a potential inhibitor of specific enzymes, affecting biological pathways. Medicine : Research into its potential pharmacological applications, such as anti-inflammatory or anti-cancer properties. Industry : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound typically interacts with biological molecules through hydrogen bonding and hydrophobic interactions, affecting the activity of enzymes and receptors. Molecular Targets and Pathways : Primarily targets protein kinases and other signaling molecules involved in cellular communication and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity to .
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties Ethanesulfonyl vs. Acetyl: The ethanesulfonyl group in the target compound reduces logP compared to the acetyl analog (L763-0145, logP 3.326), enhancing aqueous solubility. This is critical for oral bioavailability .
Synthetic Accessibility
- Sulfonylation reactions (e.g., using ethanesulfonyl chloride) typically proceed in moderate yields (e.g., 57% in ), while acetylated analogs (e.g., L763-0145) may require milder conditions .
Biological Implications Tetrahydroquinoline derivatives with sulfonamide groups (e.g., ) are explored as orexin receptor antagonists, suggesting the target compound may share similar mechanistic pathways . The ethanesulfonyl group’s electron-withdrawing nature could improve metabolic stability compared to acetylated derivatives, which are prone to hydrolysis .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an acetamide group with an ethane sulfonyl substituent. Its molecular formula is with a molecular weight of 380.48 g/mol. The structural characteristics contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 380.48 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the reaction of the corresponding tetrahydroquinoline derivative with an acetamide in the presence of suitable reagents. Common methods include:
- Oxidative coupling : Using thiols and amines.
- Green chemistry principles : Employing environmentally friendly solvents and reagents to enhance yield and reduce waste.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonamide functional group is known for its ability to interact with enzymes and receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The sulfonamide group enhances binding to bacterial enzymes, inhibiting their function.
Anticancer Potential
In vitro studies demonstrate that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Line Studies : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Research findings include:
- Inhibition of COX Enzymes : Studies revealed that the compound selectively inhibits COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.
Case Studies
- In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.
- Animal Model Studies : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to controls.
- Mechanistic Studies : Research utilizing molecular docking simulations suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation.
Q & A
Basic: What are the recommended synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Step 1: Sulfonation at the 1-position using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Step 2: Introduction of the 3-methylphenoxy acetamide group via nucleophilic acyl substitution. This requires activating the carboxylic acid (e.g., using HATU or EDCI) and coupling with the 7-amino group of the tetrahydroquinoline intermediate .
- Purification: Use preparative HPLC or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the final product. Confirm purity via NMR (¹H/¹³C) and LC-MS .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include the ethanesulfonyl methyl group (~1.3 ppm, triplet) and the 3-methylphenoxy methyl (~2.3 ppm, singlet). Aromatic protons of the tetrahydroquinoline core appear between 6.8–7.5 ppm .
- ¹³C NMR: Confirm the sulfonyl group (C-SO₂ at ~55 ppm) and acetamide carbonyl (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental and theoretical m/z values (e.g., calculated for C₂₀H₂₃N₂O₄S: 411.13) .
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities by analyzing torsion angles (e.g., tetrahydroquinoline ring puckering) .
Advanced: What strategies are employed to resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
Contradictions often arise from variations in assay conditions or target selectivity. Mitigation strategies include:
- Assay Standardization:
- Use uniform cell lines (e.g., HEK293 for receptor-binding assays) and buffer conditions (pH 7.4, 1% DMSO) .
- Validate target engagement via competitive binding assays (e.g., radioligand displacement for receptor antagonists) .
- Solubility Correction: Adjust for logP (predicted ~3.4) and logSw (-3.8) by pre-dissolving in DMSO/PEG-400 mixtures to avoid aggregation .
- Off-Target Screening: Perform kinase profiling or GPCR panels to identify promiscuous binding .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Methodological Answer:
- Core Modifications:
- Substituent Scanning:
- Systematically vary the acetamide’s aryl group (e.g., 3-methyl vs. 4-fluoro) and quantify IC₅₀ shifts in dose-response assays .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., orexin receptors) .
Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetics?
Methodological Answer:
- logP/logD: Predicted logP ~3.4 indicates moderate lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility .
- Polar Surface Area (PSA): ~62 Ų (calculated via Molinspiration) suggests moderate permeability and potential for oral bioavailability .
- Metabolic Stability: Screen in liver microsomes (human/rat) to assess susceptibility to CYP450-mediated oxidation (e.g., ethanesulfonyl group stability) .
Advanced: How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools:
- Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., sulfonyl group oxidation, acetamide hydrolysis) .
- Validate with density functional theory (DFT) calculations to estimate activation energies for proposed metabolic reactions .
- In Vitro Validation:
- Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS/MS .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation:
- Plasma/urine extraction via protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- Quantification:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 411→194 (quantifier) and 411→238 (qualifier) .
- Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
Advanced: How does stereochemistry impact the biological activity of this compound?
Methodological Answer:
- Chirality Analysis:
- Case Study: Analog N-[1-(thiophene-2-sulfonyl)-tetrahydroquinolin-7-yl]ethanediamide showed 10-fold higher potency in (R)-enantiomer vs. (S)-form .
Advanced: What in vitro models are suitable for evaluating neuropharmacological activity?
Methodological Answer:
- Receptor Binding Assays:
- Screen against orexin-1 (OX1R) or serotonin (5-HT2A) receptors using radiolabeled ligands (e.g., [³H]-SB-674042) .
- Functional Assays:
- Measure calcium flux (FLIPR) in CHO-K1 cells expressing OX1R to assess antagonist potency .
- Use patch-clamp electrophysiology to evaluate ion channel modulation (e.g., Kv7.2) .
Basic: What safety and toxicity studies are recommended for preclinical development?
Methodological Answer:
- In Vitro Toxicity:
- Screen for cytotoxicity (MTT assay in HepG2 cells) and hERG inhibition (patch-clamp) .
- In Vivo Studies:
- Acute toxicity in rodents (OECD 423): Administer 300–2000 mg/kg orally and monitor for 14 days .
- Genotoxicity: Ames test (TA98/TA100 strains) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
